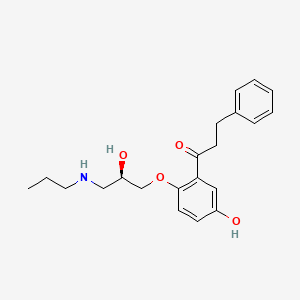
(R)-5-Hydroxypropafenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Hydroxypropafenone is a chiral derivative of propafenone, a well-known antiarrhythmic agent used in the treatment of cardiac arrhythmias. The addition of a hydroxyl group at the 5th position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Hydroxypropafenone typically involves the hydroxylation of propafenone. One common method is the enantioselective hydroxylation using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of transition metal catalysts like iron or copper complexes.
Industrial Production Methods: Industrial production of ®-5-Hydroxypropafenone may involve large-scale catalytic processes. The use of biocatalysts, such as enzymes, for enantioselective hydroxylation is also explored to achieve high yields and purity. The reaction is carried out under controlled temperature and pressure to optimize the conversion rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: ®-5-Hydroxypropafenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to propafenone.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-ketopropafenone.
Reduction: Regeneration of propafenone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-5-Hydroxypropafenone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential as an antiarrhythmic agent with improved pharmacokinetic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-5-Hydroxypropafenone involves its interaction with cardiac ion channels, particularly sodium and potassium channels. By modulating these channels, it stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby exerting its antiarrhythmic effects. The hydroxyl group enhances its binding affinity and selectivity towards these molecular targets.
Comparison with Similar Compounds
Propafenone: The parent compound, lacking the hydroxyl group.
5-Ketopropafenone: An oxidized derivative.
Other Hydroxylated Derivatives: Compounds with hydroxyl groups at different positions.
Uniqueness: ®-5-Hydroxypropafenone is unique due to its enhanced pharmacological profile, including better bioavailability and selectivity. The presence of the hydroxyl group at the 5th position significantly influences its interaction with biological targets, making it a valuable compound for therapeutic applications.
Properties
CAS No. |
118648-83-2 |
|---|---|
Molecular Formula |
C21H27NO4 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m1/s1 |
InChI Key |
LUTWDNUXHDYZRA-GOSISDBHSA-N |
Isomeric SMILES |
CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















